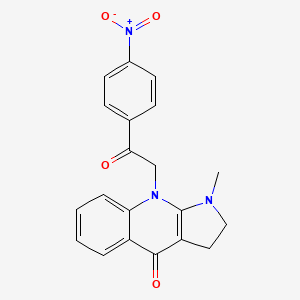
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- typically involves multi-step organic reactions. One common method involves the use of a post-Ugi modification strategy. This approach allows for the synthesis of uniquely functionalized derivatives in one to two steps . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s metabolic pathways . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo(3,4-b)quinolines: These compounds share a similar heterocyclic structure and have been studied for their biological properties, including their use as fluorescent sensors and biologically active compounds.
1,2-Dihydropyrrolo(3,4-b)indol-3-ones: These compounds are synthesized through sequential coupling reactions and have shown potential in various applications, including materials science.
Uniqueness
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is unique due to its specific functional groups and structural features
Properties
CAS No. |
60315-52-8 |
|---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-methyl-9-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C20H17N3O4/c1-21-11-10-16-19(25)15-4-2-3-5-17(15)22(20(16)21)12-18(24)13-6-8-14(9-7-13)23(26)27/h2-9H,10-12H2,1H3 |
InChI Key |
RLFYHKGIAOTNFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















